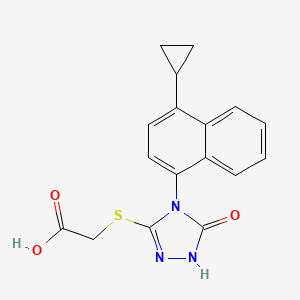

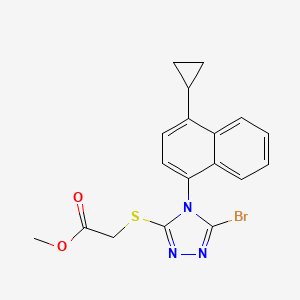

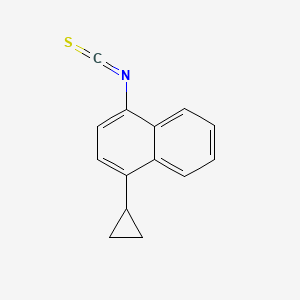

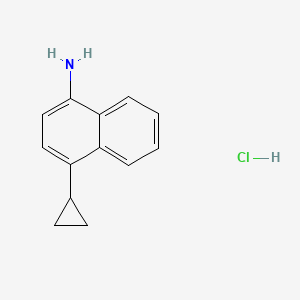

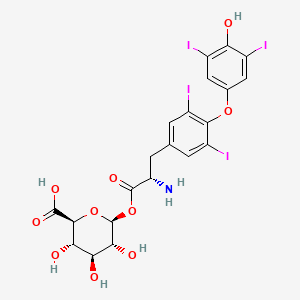

Dienogest Impurity I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

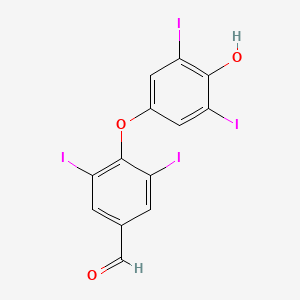

Synthesis Analysis

The synthesis of Dienogest Impurity I involves several steps. The patent WO2011132045A2 describes a process for the preparation of dienogest substantially free of impurities . The process involves the conversion of ketal to dienogest in three steps, where ethylene oxide intermediate is reacted with an alcohol solution of potassium cyanide to produce a product, followed by acid hydrolysis .Aplicaciones Científicas De Investigación

- Dienogest has gained prominence as an effective treatment for endometriosis. It acts as a progestin and helps suppress endometrial tissue growth outside the uterus. Researchers study the impact of Dienogest Impurity I on endometriosis management, including its potential effects on symptom relief, lesion regression, and hormonal modulation .

Endometriosis Research

Mecanismo De Acción

Target of Action

Dienogest Impurity I, like Dienogest, is an orally-active semisynthetic progestogen . It primarily targets the progesterone receptor (PR) and exhibits a very potent progestagenic effect in the endometrium . It also has antiandrogenic properties and acts as an antagonist at androgen receptors .

Result of Action

The result of Dienogest Impurity I’s action is the regulation of endometrial tissue. It exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also improves androgenic symptoms such as acne and hirsutism .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dienogest Impurity I involves the conversion of 17α-hydroxy-6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene (Dienogest) to Dienogest Impurity I through a series of chemical reactions.", "Starting Materials": [ "17α-hydroxy-6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene (Dienogest)", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Dienogest in dry tetrahydrofuran (THF) and add NaH. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add CH3I dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with HCl and extract the product with EtOAc.", "Step 4: Wash the organic layer with NaHCO3 and water, then dry over Na2SO4.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using EtOAc/MeOH as the eluent.", "Step 6: Dissolve the purified product in a mixture of MeOH and NaOH and stir at room temperature for 2 hours.", "Step 7: Acidify the reaction mixture with HCl and extract the product with EtOAc.", "Step 8: Wash the organic layer with water, dry over Na2SO4, and concentrate.", "Step 9: Purify the product by column chromatography using EtOAc/MeOH as the eluent.", "Step 10: The final product is Dienogest Impurity I." ] } | |

Número CAS |

65928-65-6 |

Fórmula molecular |

C20H27NO2 |

Peso molecular |

313.43 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.